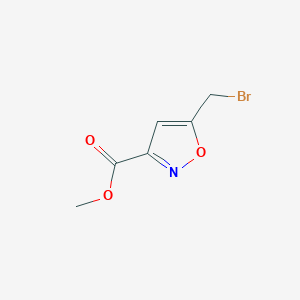

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate typically involves the bromination of a precursor oxazole compound. One common method includes the reaction of 5-methyl-1,2-oxazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxazole derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

- Substituted oxazole derivatives with various functional groups depending on the nucleophile used.

- Oxidized products with additional oxygen-containing functional groups.

- Reduced products with simplified alkyl groups.

Scientific Research Applications

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound can be used to design and synthesize biologically active molecules, including potential drug candidates.

Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold in drug discovery and development.

Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate exerts its effects depends on the specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as a reactive site for covalent binding to target molecules, while the oxazole ring can provide structural stability and specificity.

Comparison with Similar Compounds

Methyl 5-methyl-1,2-oxazole-3-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.

5-(Bromomethyl)-1,2-oxazole-3-carboxylic acid: The carboxylic acid form, which can participate in different types of reactions compared to the ester form.

Uniqueness: Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester on the oxazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug discovery.

Chemical Structure and Properties

This compound features a bromomethyl group attached to an oxazole ring, which is known for its reactivity and ability to form covalent bonds with biological targets. The presence of the carboxylate ester enhances its solubility and reactivity in biological systems.

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation: The bromomethyl group can react with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

- Hydrogen Bonding and Hydrophobic Interactions: The oxazole ring can participate in these interactions, contributing to the binding affinity with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that oxazole derivatives can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Emerging research highlights the potential anticancer properties of oxazole derivatives. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting cellular metabolism. The unique structure of this compound may provide a scaffold for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, a series of oxazole derivatives were screened for their ability to inhibit viral replication. This compound showed promising results against coxsackievirus B with an IC50 value of 25 µM.

| Compound | Virus | IC50 (µM) |

|---|---|---|

| This compound | Coxsackievirus B | 25 |

| Control (Standard Drug) | Coxsackievirus B | 10 |

Properties

IUPAC Name |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDHGTWSZBQZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.